Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 313405-80-0
VCID: VC21467772
InChI: InChI=1S/C14H20N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,15,16,17)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C
Molecular Formula: C14H20N2O3S
Molecular Weight: 296.39g/mol

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 313405-80-0

Cat. No.: VC21467772

Molecular Formula: C14H20N2O3S

Molecular Weight: 296.39g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate - 313405-80-0

Specification

CAS No. 313405-80-0
Molecular Formula C14H20N2O3S
Molecular Weight 296.39g/mol
IUPAC Name ethyl 2-(cyclohexanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C14H20N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,15,16,17)
Standard InChI Key RYXUAZAJNQLTCU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCCC2)C

Introduction

Chemical Structure and Classification

Structural Identification and Nomenclature

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate contains a central 1,3-thiazole heterocyclic ring with multiple functional groups attached at specific positions. The 1,3-thiazole core consists of a five-membered ring containing one sulfur atom and one nitrogen atom in a 1,3-arrangement, which serves as the scaffold for various substituents. At position 2, the compound features an amino group that is acylated with cyclohexanecarboxylic acid, forming the cyclohexylcarbonyl moiety. Position 4 contains a methyl group, while position 5 is substituted with an ethyl carboxylate functional group, providing an additional site for potential modification or reactivity. This compound falls within the broader classification of heterocyclic compounds containing the 1,3-thiazole ring system, specifically under the category of functionalized aminothiazoles.

Related Thiazole Derivatives

The compound shares structural similarities with several documented thiazole derivatives, including methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate, which contains a similar thiazole core but differs in the carbonyl-amino linkage and the presence of a tetrazole group . Another related compound is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be considered a synthetic precursor lacking the cyclohexylcarbonyl modification at the 2-amino position . The structural relationships between these compounds indicate that Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate likely shares similar synthetic pathways and physicochemical properties with these analogues, while exhibiting distinct biological activity profiles owing to its unique substitution pattern.

Physical and Chemical Properties

Molecular Characteristics

Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has a molecular formula of C₁₃H₁₈N₂O₃S, consisting of a thiazole core with the specified functional groups. Based on structural analysis and comparison with similar compounds, the molecular weight is calculated to be approximately 282.36 g/mol. The compound likely exists as a crystalline solid at room temperature with a relatively high melting point due to the presence of hydrogen bonding capabilities via the secondary amide (cyclohexylcarbonyl-amino) linkage. The structural features, particularly the heterocyclic thiazole ring and the carbonyl groups, contribute to a planar orientation in certain portions of the molecule, while the cyclohexyl ring introduces a conformational flexibility component.

Physicochemical Properties

The physicochemical profile of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be inferred from related structures, particularly those containing similar functional groups. Table 1 summarizes the predicted physicochemical properties of the compound.

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on similar thiazole derivatives
SolubilitySoluble in organic solvents (ethanol, methanol, DMSO, chloroform); Poorly soluble in waterBased on polarity and functional groups
Log P2.3-2.8Estimated from related compounds with similar functional groups
pKa~8.5 (N-H of amide)Typical value for carboxamides
UV Absorption240-260 nmCharacteristic for thiazole rings with similar substitution patterns
StabilityStable at room temperature; sensitive to strong acids/basesBased on functional group reactivity

The compound's solubility profile reflects its moderately lipophilic nature, with the polar functional groups (amide and ester) offering hydrogen bond acceptor sites that facilitate interaction with protic solvents, while the cyclohexyl and thiazole portions contribute to lipophilicity. These properties have significant implications for the compound's bioavailability and pharmaceutical applications, particularly regarding drug formulation and delivery considerations.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate likely follows established methods for preparing 2-aminothiazole derivatives with subsequent functionalization. A plausible synthetic route would begin with the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate as a key intermediate, followed by N-acylation with cyclohexanecarbonyl chloride or related acylating agents. The preparation of the thiazole core typically involves the Hantzsch thiazole synthesis, which employs α-halocarbonyl compounds and thiourea or thioamide derivatives. For the target compound, this likely involves the reaction of α-haloacetoacetate with thiourea to form the 2-aminothiazole scaffold, followed by functional group modifications.

Specific Synthetic Pathways

Drawing from the patent literature regarding similar compounds, a detailed synthetic procedure can be proposed. The synthesis of the precursor ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of a base such as sodium carbonate . The reaction proceeds through nucleophilic substitution followed by cyclization and dehydration to yield the thiazole ring system. Following successful formation of the thiazole core, the 2-amino group can be acylated using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine or pyridine to afford the target compound. The reaction conditions typically require anhydrous conditions and moderate temperatures to ensure efficient acylation while minimizing side reactions or hydrolysis of the ethyl ester group.

Optimization and Purification

Critical parameters affecting the synthesis include reaction temperature, solvent selection, base equivalents, and reaction time. For the acylation step, maintaining anhydrous conditions is essential to prevent hydrolysis of the acylating agent. Purification of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves recrystallization from suitable solvents such as ethanol or ethyl acetate/hexane mixtures, which can provide the compound in high purity. Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane gradients) may also be employed for purification, particularly for removing side products that might form during the acylation step. The purified compound would likely be characterized using spectroscopic techniques including NMR, mass spectrometry, and infrared spectroscopy to confirm its structural identity and purity.

Biological and Pharmacological Activities

Predicted Biological Profile

Based on structural similarities with other thiazole derivatives, Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is predicted to exhibit various biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, antiinflammatory, antitumor, and enzyme inhibitory activities. The presence of the cyclohexylcarbonyl group likely enhances lipophilicity and membrane permeability, potentially influencing the compound's bioavailability and distribution in biological systems. The amide linkage provides potential hydrogen bonding interactions with biological targets, while the ester functionality offers a site for potential metabolic transformation or prodrug activation. Given these structural features, the compound may interact with various biological receptors or enzymes, particularly those involved in cell signaling or proliferation pathways.

Comparison with Analogues

Related thiazole derivatives have demonstrated significant pharmacological activities that may provide insights into the potential applications of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. For instance, analogous compounds containing the 2-aminothiazole scaffold with various substituents have been investigated for anticancer properties, as evidenced by studies on related compounds such as those in the 1,3,4-oxadiazole class that exhibited cytotoxicity against human lung cancer cell lines (A549) and rat glioma cell lines (C6) . The structural similarities suggest potential shared mechanisms of action, such as enzyme inhibition or modulation of cellular signaling pathways. Specifically, compounds with related structural features have shown matrix metalloproteinase-9 (MMP-9) inhibition and caspase-3 activation, indicating potential involvement in anti-metastatic and apoptotic pathways .

Structure-Activity Relationships

The relationship between structural modifications and biological activity in this class of compounds provides valuable insights for potential drug development. Table 2 presents a comparison of structural features and their predicted influence on biological activity.

Structural FeaturePredicted Influence on ActivityPotential Biological Targets
Thiazole coreEssential for binding to target proteinsEnzymes containing metal centers, kinases
2-Amino groupKey hydrogen bond donor/acceptorProtein binding sites requiring H-bond interactions
Cyclohexylcarbonyl moietyEnhances lipophilicity and target selectivityHydrophobic binding pockets
4-Methyl groupInfluences electronic properties and spatial orientationMay affect binding affinity through steric effects
5-Ethyl carboxylatePotential hydrogen bond acceptor; site for prodrug developmentPolar binding sites; subject to esterase activity

The specific arrangement of these structural elements likely determines the compound's selectivity for various biological targets, with the cyclohexylcarbonyl group potentially playing a crucial role in directing the molecule to specific binding pockets through hydrophobic interactions. The thiazole-carboxylate portion may serve as a pharmacophore for recognition by specific enzymes or receptors, particularly those involved in cellular proliferation or survival pathways.

Applications and Significance

Chemical Research Applications

Beyond its pharmaceutical potential, Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate serves as a valuable building block in organic synthesis and chemical research. The compound contains multiple reactive sites that can be leveraged for further functionalization, including the ethyl ester group (which can undergo hydrolysis, transesterification, or reduction), the cyclohexyl ring (which can be modified through various reactions), and the thiazole ring itself (which can participate in electrophilic or nucleophilic substitutions under appropriate conditions). These transformation possibilities make the compound a versatile intermediate for the synthesis of more complex molecular architectures with tailored properties, potentially leading to new materials or biochemical tools with specific activities or characteristics.

Industrial Relevance

In industrial contexts, thiazole derivatives similar to Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate find applications beyond pharmaceuticals, including use as agrochemicals, photographic sensitizers, or components in advanced materials. The compound's relatively straightforward synthesis route from accessible starting materials makes it amenable to scale-up for industrial production if significant applications are identified. Additionally, the established synthetic methodology for producing the thiazole scaffold represents an important contribution to industrial organic chemistry, potentially enabling more efficient or cost-effective production of related compounds with valuable properties. The patented synthesis methods for related compounds suggest commercial interest in this chemical class, highlighting its potential economic significance .

Analytical Characterization

Spectroscopic Profile

The structural characterization of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate would typically involve multiple spectroscopic techniques to confirm its identity and purity. Based on similar compounds reported in the literature, the expected spectroscopic features are summarized in Table 3.

Analytical TechniquePredicted Key SignalsSignificance
1H NMRδ 9.2-9.4 ppm (s, 1H, NH)
δ 4.2-4.5 ppm (q, 2H, OCH2CH3)
δ 2.4-2.5 ppm (s, 3H, Thiazole-CH3)
δ 1.2-1.4 ppm (t, 3H, OCH2CH3)
δ 1.1-2.0 ppm (m, 11H, cyclohexyl)
Confirms presence and environment of key protons
13C NMRδ 170-175 ppm (C=O, ester)
δ 160-165 ppm (C=O, amide)
δ 155-160 ppm (C-2 of thiazole)
δ 145-150 ppm (C-4 of thiazole)
δ 115-120 ppm (C-5 of thiazole)
δ 60-65 ppm (OCH2CH3)
δ 25-45 ppm (cyclohexyl carbons)
δ 15-17 ppm (CH3CH2O)
δ 11-13 ppm (thiazole-CH3)
Confirms carbon framework and functional groups
Mass Spectrometry[M+H]+ at m/z 283
Fragmentation patterns at m/z 237, 209, 181
Confirms molecular weight and structural fragments
IR Spectroscopy3200-3300 cm-1 (N-H stretch)
1720-1740 cm-1 (C=O ester)
1650-1680 cm-1 (C=O amide)
1550-1600 cm-1 (C=N thiazole)
Identifies functional group vibrations

These spectroscopic characteristics provide a comprehensive profile for identification and verification of the compound's structure. The 1H NMR spectrum would show distinctive signals for the amide NH, ethyl ester, methyl group, and cyclohexyl protons, with specific coupling patterns that reflect their chemical environments. The 13C NMR spectrum would display characteristic signals for the carbonyl carbons, thiazole ring carbons, and aliphatic carbons, further confirming the structural assignments.

Chromatographic Behavior

The chromatographic properties of Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate are important for its isolation, purification, and analytical characterization. Based on its structural features, the compound would likely exhibit moderate retention on reverse-phase HPLC columns, with retention times influenced by the mobile phase composition. In typical C18 reverse-phase conditions, using acetonitrile/water gradients with 0.1% formic acid, the compound would likely elute in the mid-range of the gradient due to its balanced hydrophilic and hydrophobic properties. For thin-layer chromatography, silica gel plates with ethyl acetate/hexane mixtures (e.g., 3:7 to 1:1 ratios) would typically provide good resolution, with RF values in the range of 0.3-0.5 depending on the specific solvent system employed. These chromatographic characteristics are essential for monitoring reaction progress during synthesis, assessing purity, and developing analytical methods for quality control if the compound advances to further development stages.

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